VE-821

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-821

CAS Number

1232410-49-9

Product Name

VE-821

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VE-821 is a highly potent, ATP-competitive inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, widely procured as a reference standard for in vitro DNA damage response (DDR) assays. With an ATR IC50 of 26 nM and a Ki of 13 nM, it effectively blocks ATR-mediated signaling pathways, notably the downstream phosphorylation of Chk1 at Ser345 . For laboratory procurement and assay development, VE-821 is valued for its >100-fold selectivity over related PIKK family members, making it an indispensable baseline material for target validation, radiosensitization studies, and high-throughput screening where precise in vitro pathway isolation is required.

Substituting VE-821 with its in vivo-optimized analog VE-822 (berzosertib) or clinical-stage alternatives like AZD6738 (ceralasertib) introduces unnecessary costs and variables in purely in vitro contexts. While VE-822 features modified functional groups to enhance aqueous solubility and pharmacokinetic stability for animal models, VE-821 remains the established, cost-effective benchmark for cellular assays due to its extensive validation history and direct target engagement profile [1]. Furthermore, attempting to use broader PIKK inhibitors or ATM-specific inhibitors (e.g., KU-55933) fails to replicate VE-821’s precise phenotypic effects, such as isolated Chk1 suppression without cross-inhibition of ATM-mediated Chk2 phosphorylation. This lack of interchangeability makes VE-821 strictly necessary for distinguishing replication stress from double-strand break responses in early-stage screening .

>100-Fold Selectivity for ATR Over Related PIKK Family Kinases

VE-821 demonstrates exceptional selectivity for ATR, a critical factor when procuring kinase inhibitors for mechanistic studies. In cell-free radiometric assays, VE-821 exhibits an ATR Ki of 13 nM, compared to a Ki of 16 μM for ATM and 2.2 μM for DNA-PK . This >1,200-fold selectivity over ATM and >160-fold selectivity over DNA-PK ensures that observed phenotypes are not confounded by off-target PIKK inhibition .

Evidence DimensionKinase Inhibition (Ki)
Target Compound DataVE-821 Ki = 13 nM (ATR)
Comparator Or BaselineATM Ki = 16 μM; DNA-PK Ki = 2.2 μM
Quantified Difference>1,200-fold selectivity over ATM; >160-fold over DNA-PK
ConditionsCell-free radiometric-phosphate incorporation assay

Ensures that observed DNA damage response phenotypes are strictly ATR-driven, preventing confounding results from ATM or DNA-PK cross-inhibition in mechanistic studies.

Isolated Suppression of Downstream Chk1 Phosphorylation

To uncouple the ATR/Chk1 pathway from the ATM/Chk2 pathway, VE-821 provides highly specific biomarker modulation. In pancreatic cancer cell lines (PSN-1, MiaPaCa-2) treated with gemcitabine or radiation, 1-10 μM VE-821 completely blocks Chk1 (Ser345) phosphorylation . Crucially, it does not inhibit the phosphorylation of Chk2 (Thr68) or ATM (Ser1981), unlike dual ATM/ATR inhibitors .

Evidence DimensionDownstream Phosphorylation Inhibition
Target Compound DataComplete block of Chk1 (Ser345) phosphorylation at 1-10 μM
Comparator Or Baseline0% inhibition of Chk2 (Thr68) and ATM (Ser1981) phosphorylation
Quantified DifferenceAbsolute isolation of the ATR-Chk1 axis vs. the ATM-Chk2 axis
ConditionsPSN-1 and MiaPaCa-2 cells treated with gemcitabine or radiation

Validates VE-821 as a precise tool for uncoupling replication stress (ATR/Chk1) from double-strand break repair (ATM/Chk2) in cellular assays.

Defined DMSO Solubility for High-Throughput Screening

For laboratory handling and high-throughput screening (HTS) preparation, VE-821 offers reliable processability when handled correctly. The compound achieves a solubility of >10 mM in anhydrous DMSO . However, moisture-contaminated DMSO significantly reduces solubility, requiring strictly anhydrous conditions and optional warming (37°C for 10 minutes) or ultrasonic bath treatment to maintain stable, high-concentration stock solutions without precipitation .

Evidence DimensionStock Solution Solubility
Target Compound Data>10 mM solubility in fresh, anhydrous DMSO
Comparator Or BaselineReduced solubility/precipitation in moisture-contaminated DMSO
Quantified DifferenceStrict requirement for anhydrous solvent to maintain >10 mM stability
ConditionsIn vitro stock preparation for cell culture assays

Dictates procurement of anhydrous solvents alongside the compound to ensure reproducible dosing and avoid precipitation in high-throughput screening workflows.

Quantitative Radiosensitization in Hypoxic Conditions

VE-821 is highly effective as a baseline radiosensitizer in challenging in vitro models. In MDCK and PSN-1 cells, the addition of 500 nM to 1 μM VE-821 significantly enhances radiation-induced cytotoxicity, effectively abrogating radiation-induced G2/M arrest . Notably, this radiosensitizing effect is maintained even under severe anoxic conditions (≤0.02% O2), outperforming standard treatments that lose efficacy in hypoxic tumor microenvironments.

Evidence DimensionCytotoxic Synergy (Cell Viability)
Target Compound Data500 nM - 1 μM VE-821 + Radiation (2-6 Gy)
Comparator Or BaselineRadiation alone under normoxic vs. anoxic (≤0.02% O2) conditions
Quantified DifferenceAbrogates G2/M arrest and maintains radiosensitization regardless of oxygenation status
ConditionsPancreatic (PSN-1) and MDCK cells under normoxia (21% O2) and anoxia (≤0.02% O2)

Confirms VE-821's utility as a reliable positive control for screening novel radiosensitizers in difficult-to-treat hypoxic tumor models.

In Vitro Target Validation for DDR Therapeutics

Due to its >1,200-fold selectivity for ATR over ATM, VE-821 is the premier reference compound for validating novel DNA Damage Response (DDR) inhibitors. Procuring VE-821 allows assay developers to establish a reliable baseline for ATR-specific phenotypic responses, ensuring that new drug candidates are accurately benchmarked against a pure ATR knockout-like profile .

Radiosensitization and Chemosensitization Assays

VE-821 is highly recommended for in vitro synergy screening with DNA-damaging agents. Its proven ability to abrogate G2/M arrest and enhance the cytotoxicity of gemcitabine and cisplatin—even under severe hypoxia (≤0.02% O2)—makes it an essential positive control for developing combination therapies in oncology research .

Mechanistic Uncoupling of PIKK Pathways

For laboratories mapping complex kinase signaling networks, VE-821's ability to completely block Chk1 (Ser345) phosphorylation without affecting Chk2 (Thr68) or ATM (Ser1981) provides a precise chemical tool to isolate replication stress responses from double-strand break repair mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.09431156 Da

Monoisotopic Mass

368.09431156 Da

Heavy Atom Count

26

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF884TQ935

Wikipedia

VE-821

Dates

Last modified: 08-15-2023
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

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